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Compound of Interest

Compound Name: Methyl 2-hydroxybutanoate

Cat. No.: B1362857

An In-Depth Technical Guide to Methyl 2-hydroxybutanoate: Properties, Synthesis, and
Applications in Modern Research

Introduction

Methyl 2-hydroxybutanoate is a chiral alpha-hydroxy ester, a seemingly simple molecule that
serves as a highly valuable and versatile building block in modern organic synthesis. Its
structure, featuring a stereocenter at the C2 position, makes it a critical precursor for the
synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients
(APIs). For researchers, scientists, and professionals in drug development, a thorough
understanding of this compound's properties and handling is essential for leveraging its
synthetic potential. This guide provides a comprehensive overview of Methyl 2-
hydroxybutanoate, delving into its chemical identity, physicochemical properties, a field-
proven synthesis protocol, spectroscopic signature, key applications, and essential safety
procedures.

Part 1: Chemical Identity and Physicochemical
Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity
and physical characteristics. Methyl 2-hydroxybutanoate is a chiral molecule, existing as two
distinct enantiomers, (R) and (S), as well as a racemic mixture. The specific stereocisomer used
is critical in stereoselective synthesis, a cornerstone of modern drug development.
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Core ldentification

The compound's identity is defined by its various names, registration numbers, and structural

formulas. These identifiers are crucial for accurate sourcing, documentation, and regulatory

compliance.
Identifier Data Source(s)
IUPAC Name methyl 2-hydroxybutanoate [1]
Synonyms Methyl 2-hydroxybutyrate [1]
Molecular Formula CsH1003 [1112][3]
Molecular Weight 118.13 g/mol [1112][31[4]
CAS Number (Racemate) 29674-47-3 [11[5]
CAS Number (R)-enantiomer 73349-07-2 [2][41[6]
CAS Number (S)-enantiomer 73349-08-3 [3B1[71[8]

Canonical SMILES

CCC(C(=0)0C)0

[1]

(R)-Isomer SMILES

CC--INVALID-LINK--O

[2]4]

(S)-Isomer SMILES

~-INVALID-LINK--(CC)O

[7]

Structural Significance

The structure of Methyl 2-hydroxybutanoate consists of a four-carbon butanoate chain with a

hydroxyl (-OH) group on the second carbon (the a-carbon) and a methyl ester group. The a-

carbon is a chiral center, meaning the molecule is non-superimposable on its mirror image.

This chirality is the most significant feature from a drug development perspective, as the

biological activity of many pharmaceuticals is dependent on a specific enantiomeric form.[9]

Physicochemical Properties

The physical properties of Methyl 2-hydroxybutanoate dictate its handling, reaction

conditions, and purification methods. It is a liquid at room temperature with a characteristic

fruity odor, typical of many small esters.[7]
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Property Value Source(s)
Appearance Colorless to pale yellow liquid [7]
Boiling Point ~159.3°C [2]
Density ~1.05 g/cm3 [2]
Flash Point ~54.6 °C [2]

- Soluble in organic solvents;
Solubility o [7]
moderate solubility in water

Part 2: Synthesis and Purification

The most direct and widely adopted method for synthesizing Methyl 2-hydroxybutanoate is
the Fischer-Speier esterification of 2-hydroxybutanoic acid with methanol.[7] This acid-
catalyzed reaction is a classic, equilibrium-driven process.

Causality of the Fischer-Speier Esterification

The choice of Fischer esterification is grounded in its reliability and the use of readily available,
inexpensive starting materials (the carboxylic acid, an alcohol, and a strong acid catalyst).[10]
The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong
acid catalyst (e.g., H2S0a4).[11][12] This protonation significantly increases the electrophilicity of
the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A
tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is
eliminated, and the ester is formed upon final deprotonation.[12]

The reaction is reversible.[10] To ensure a high yield of the ester product, the equilibrium must
be shifted to the right. This is typically achieved by using a large excess of the alcohol
(methanol), which also serves as the solvent, or by removing water as it is formed, for example,
with a Dean-Stark apparatus.[12]
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Caption: Experimental workflow for the synthesis of Methyl 2-hydroxybutanoate.
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Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, including steps for reaction, isolation, and purification.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2-hydroxybutanoic acid (1.0 eq) in an excess of anhydrous methanol
(10-20 eq).

Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the
stirring solution.

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6
hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography (GC) until the starting carboxylic acid is consumed.

Workup - Neutralization: After cooling the mixture to room temperature, slowly add a
saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid catalyst
until effervescence ceases.

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer
three times with an organic solvent such as ethyl acetate.

Workup - Washing: Combine the organic layers and wash sequentially with water and then
with brine to remove residual salts and water.

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,
Na2S0a4 or MgSOQa), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

Purification: The resulting crude product is purified by vacuum distillation to yield pure
Methyl 2-hydroxybutanoate.[13] The purity should be confirmed by NMR or GC-MS.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the structure and assessing the purity of

the synthesized product. The expected data provides a benchmark against which experimental

results can be compared.
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Technique Expected Observations

o (ppm): ~0.9 (t, 3H, -CH2CHs), ~1.7 (m, 2H, -
1H NMR CH2CHs), ~3.5-4.0 (s, 3H, -OCHs), ~4.1 (t, 1H, -
CH(OH)-), variable (s, 1H, -OH)

5 (ppm): ~10 (-CH2CHs), ~25 (-CH2CHs), ~52 (-
OCHs), ~70 (-CH(OH)-), ~175 (C=0)

13C NMR

~3500-3200 (broad, O-H stretch), ~2980-2850

IR (cm™—
( ) (C-H stretch), ~1740 (strong, C=0 ester stretch)

m/z: 118 (M™), fragments corresponding to loss

Mass Spec (El
pec (ED of -OCHs (87) and -COOCHs (59).

Part 4: Applications in Research and Drug
Development

The primary value of Methyl 2-hydroxybutanoate lies in its utility as a chiral intermediate for
synthesizing complex, high-value molecules.

Chiral Building Block in Pharmaceutical Synthesis

Enantiomerically pure forms of Methyl 2-hydroxybutanoate, such as the (R) or (S) isomer, are
indispensable in asymmetric synthesis. They allow for the introduction of a defined
stereocenter early in a synthetic route, which is often more efficient than performing chiral
separations later on. The parent acid, (S)-2-hydroxybutanoic acid, is a documented
intermediate in the synthesis of Idelalisib, a kinase inhibitor used to treat certain blood cancers.
[9] This direct link underscores the industrial relevance of this chemical family in producing life-
saving medicines.

The introduction of specific stereocenters and functional groups like methyl esters is a key
strategy in lead compound optimization.[14] These modifications can profoundly influence a
drug's physicochemical properties, pharmacodynamics, and pharmacokinetics.[14]
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Caption: Role of Methyl 2-hydroxybutanoate as a chiral precursor in API synthesis.
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In a broader context, Methyl 2-hydroxybutanoate can also be used as a specialty solvent or
as a reactant in transesterification reactions, making it a versatile tool in the synthetic chemist's
arsenal.[2][3]

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical. Methyl 2-
hydroxybutanoate is classified as a flammable liquid and an eye irritant.[1]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1362857?utm_src=pdf-body
https://www.biosynth.com/p/FM16092/73349-07-2-r-methyl-2-hydroxybutanoate
https://cymitquimica.com/products/3D-FM71684/73349-08-3/s-methyl-2-hydroxybutanoate/
https://www.benchchem.com/product/b1362857?utm_src=pdf-body
https://www.benchchem.com/product/b1362857?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxybutanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Aspect

Guideline

Source(s)

Hazards

GHSO02 (Flame): Flammable
liquid and vapor. GHSO7
(Exclamation Mark): Causes

serious eye irritation.

[1](2]

Handling

Use in a well-ventilated area or
fume hood. Wear appropriate
Personal Protective Equipment
(PPE): safety goggles, nitrile
gloves, lab coat. Avoid contact
with skin, eyes, and clothing.
Keep away from heat, sparks,
open flames, and other ignition

sources.

[15]

Storage

Store in a tightly closed
container in a dry, cool, and
well-ventilated place.
Recommended storage
temperature is 2°C - 8°C. Keep
away from strong oxidizing

agents and strong bases.

[2][15]

First Aid

Eyes: Rinse immediately with
plenty of water for at least 15
minutes. Skin: Wash off with
soap and plenty of water.
Ingestion/Inhalation: Move to
fresh air. Seek medical

attention if symptoms persist.

[15]

Disposal

Dispose of contents/container
to an approved waste disposal
plant in accordance with local,

state, and federal regulations.

[15]

© 2025 BenchChem. All rights reserved. 9/11

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxybutanoate
https://www.biosynth.com/p/FM16092/73349-07-2-r-methyl-2-hydroxybutanoate
https://www.fishersci.com/store/msds?partNumber=SB01506EA&productDescription=METHYL+3-HYDROXYBUTANOAT+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.biosynth.com/p/FM16092/73349-07-2-r-methyl-2-hydroxybutanoate
https://www.fishersci.com/store/msds?partNumber=SB01506EA&productDescription=METHYL+3-HYDROXYBUTANOAT+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=SB01506EA&productDescription=METHYL+3-HYDROXYBUTANOAT+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=SB01506EA&productDescription=METHYL+3-HYDROXYBUTANOAT+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Methyl 2-hydroxybutanoate is more than a simple ester; it is a key enabling molecule for
advanced organic synthesis. Its defined structure, particularly its chirality, provides a reliable
entry point for constructing complex molecular architectures required for modern
pharmaceuticals. For the research and drug development professional, a mastery of its
synthesis, properties, and safe handling is fundamental to unlocking its full potential in the
creation of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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